molecular formula C21H18ClFN2O3 B2363920 N-(4-chlorobenzyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021223-32-4

N-(4-chlorobenzyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Katalognummer: B2363920
CAS-Nummer: 1021223-32-4
Molekulargewicht: 400.83
InChI-Schlüssel: UYOBNADITGKLRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorobenzyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C21H18ClFN2O3 and its molecular weight is 400.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-chlorobenzyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound that belongs to the class of dihydropyridine derivatives, which are known for various biological activities. Its molecular formula is C21H18ClFN2O3, and it has a molecular weight of 400.83 g/mol. This compound has garnered attention for its potential pharmacological applications, particularly in the fields of oncology and antimicrobial therapy.

Dihydropyridine derivatives, including this compound, typically act as calcium channel blockers and have been implicated in various therapeutic areas including cardiovascular diseases and cancer treatment. The presence of halogen substituents (chlorine and fluorine) on the benzyl groups enhances the lipophilicity and bioavailability of these compounds, potentially increasing their effectiveness in targeting specific biological pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, certain analogs have shown complete tumor stasis in human gastric carcinoma xenograft models following oral administration, suggesting a strong potential for further development in cancer therapeutics . The structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the dihydropyridine ring can enhance antitumor efficacy.

Antimicrobial Activity

The compound's biological profile also includes antimicrobial activity. Dihydropyridine derivatives have been evaluated against various bacterial strains. For example, studies have shown that similar compounds exhibit moderate to strong inhibitory effects against pathogens such as Salmonella typhi and Bacillus subtilis. The selectivity towards these bacteria without significant toxicity to mammalian cells (e.g., Vero and HepG2) highlights their potential as therapeutic agents in treating bacterial infections .

Enzyme Inhibition

In addition to antimicrobial properties, this compound may also act as an enzyme inhibitor. Some studies have reported that related compounds inhibit enzymes such as acetylcholinesterase (AChE) and urease with significant potency. This dual action could position them as candidates for treating conditions like Alzheimer's disease and urinary tract infections .

Case Study 1: Antitumor Efficacy

In a preclinical study involving a human gastric carcinoma xenograft model, an analog of this compound displayed promising results with complete tumor stasis observed after treatment. This study emphasized the importance of structural modifications in enhancing therapeutic outcomes .

Case Study 2: Antimicrobial Testing

A series of dihydropyridine derivatives were tested against multiple bacterial strains to evaluate their antimicrobial efficacy. The results indicated that certain compounds exhibited MIC values comparable to established antibiotics like isoniazid. Notably, these compounds maintained selectivity for bacterial cells while showing minimal cytotoxicity towards human cell lines .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
Compound AAntitumorGTL-16 Human Gastric Carcinoma0.5
Compound BAntimicrobialSalmonella typhi12
Compound CEnzyme InhibitionAcetylcholinesterase8

Table 2: Structure Activity Relationship Insights

ModificationEffect on ActivityReference
Chlorine SubstituentIncreased lipophilicity and potency
Fluorine SubstituentEnhanced selectivity towards cancer cells

Eigenschaften

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O3/c1-25-12-20(28-13-15-4-8-17(23)9-5-15)19(26)10-18(25)21(27)24-11-14-2-6-16(22)7-3-14/h2-10,12H,11,13H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOBNADITGKLRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NCC2=CC=C(C=C2)Cl)OCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.